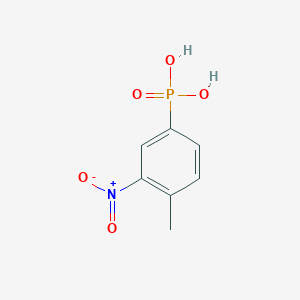

(4-Methyl-3-nitrophenyl)phosphonic acid

Description

Contextualization within Phosphonic Acid Chemistry and Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing at least one carbon-phosphorus bond. nih.gov This class is diverse, with phosphorus existing in various oxidation states and geometries. Phosphonic acids, characterized by the general formula R-PO(OH)₂, are derivatives of phosphoric acid where one hydroxyl group is replaced by a stable, covalent carbon-phosphorus (C-P) bond. researchgate.net This C-P bond is significantly more resistant to chemical and enzymatic degradation compared to the carbon-oxygen-phosphorus (C-O-P) linkage found in phosphate (B84403) esters. beilstein-journals.org

The phosphonic acid functional group features a central phosphorus atom in a tetrahedral geometry, double-bonded to one oxygen atom and single-bonded to two hydroxyl groups and one carbon atom. nih.govnih.gov This structure imparts distinct properties, most notably its acidity. Phosphonic acids are diprotic, with the two hydroxyl groups exhibiting different acid dissociation constants (pKa). For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second is in the range of 5.3 to 7.2, with the exact values being highly dependent on the electronic properties of the substituents on the aromatic ring. nih.gov

Significance of Aromatic Phosphonic Acids in Academic Research

Aromatic phosphonic acids, where the phosphorus is directly attached to an aromatic ring, are of particular importance in academic and applied research due to their unique combination of properties. Their rigid structure, coupled with the strong coordinating ability of the phosphonate (B1237965) group, makes them exceptional building blocks in materials science and coordination chemistry. nih.govnih.gov

Key areas of research include:

Materials Science: Aromatic phosphonic acids are extensively used as linkers for the synthesis of Metal-Organic Frameworks (MOFs) and other coordination polymers. These materials exhibit properties like porosity, proton conductivity, and luminescence, making them suitable for applications in gas storage, catalysis, and separations. nih.gov The strong binding of phosphonic acids to metal oxide surfaces also makes them ideal for surface functionalization, altering properties like corrosion resistance or biocompatibility.

Medicinal Chemistry: The phosphonic acid group is a well-established bioisostere of the phosphate group. beilstein-journals.org This structural mimicry allows aromatic phosphonic acids to act as inhibitors for enzymes that process phosphate-containing substrates. Furthermore, their ability to chelate metal ions and target bone tissue has led to their investigation in drug delivery and the development of treatments for bone-related diseases. nih.govnih.gov

Analytical and Separation Chemistry: The acidic nature and chelating ability of these compounds are utilized in separation processes, such as ion exchange and the extraction of metal ions. mdpi.com They can be incorporated into polymer supports to create specialized resins for capturing specific metal ions from aqueous solutions. mdpi.com

Overview of Current Research Trajectories for (4-Methyl-3-nitrophenyl)phosphonic Acid and Related Architectures

Direct and extensive research focused exclusively on (4-Methyl-3-nitrophenyl)phosphonic acid is not widely documented in publicly available literature. However, the research trajectories for this compound can be inferred from studies on closely related substituted aromatic phosphonic acids. The specific arrangement of a methyl group (an electron-donating group) and a nitro group (a strong electron-withdrawing group) on the phenyl ring creates a distinct electronic profile that suggests several avenues of investigation.

Research on nitrophenyl phosphonic acids and their esters often leverages the strong electron-withdrawing nature of the nitro moiety. rsc.orgdrugbank.com This functional group can influence the acidity of the phosphonic acid, modulate the electronic properties of the aromatic system, and serve as a coordination site for metal ions. rsc.org Furthermore, the nitro group can be chemically reduced to an amine, providing a reactive handle for further functionalization, such as in the synthesis of polymers or dye molecules. rsc.org

The presence of the methyl group, in conjunction with the nitro group, fine-tunes these electronic properties. This specific substitution pattern makes (4-Methyl-3-nitrophenyl)phosphonic acid a potentially valuable building block or ligand in several areas:

Advanced Materials: As a linker in MOFs or coordination polymers, this molecule could lead to materials with tailored electronic or magnetic properties. The combination of donor and acceptor groups on the phenyl ring could be exploited in the design of materials with interesting optical or nonlinear optical characteristics.

Catalysis: The compound could serve as a ligand for metal catalysts. The electronic asymmetry of the aromatic ring could influence the catalytic activity and selectivity of the metal center in various organic transformations.

Synthetic Chemistry: It serves as a versatile intermediate. The phosphonic acid group can be used to anchor the molecule to a solid support or to direct reactions, while the nitro group can be transformed into other functional groups, enabling the synthesis of more complex molecular architectures.

While dedicated studies on (4-Methyl-3-nitrophenyl)phosphonic acid itself are sparse, the established significance of its constituent functional groups within the broader field of aromatic phosphonic acids points toward a rich potential for future research.

Properties

Molecular Formula |

C7H8NO5P |

|---|---|

Molecular Weight |

217.12 g/mol |

IUPAC Name |

(4-methyl-3-nitrophenyl)phosphonic acid |

InChI |

InChI=1S/C7H8NO5P/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

ZFDSSSZSCNNGHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Nitrophenyl Phosphonic Acid and Its Precursors

Established Phosphonate (B1237965) Synthesis Routes

The creation of the aryl-phosphonate bond is the critical step in the synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid precursors. The primary methods for this transformation include the Michaelis-Arbuzov reaction, palladium-catalyzed cross-coupling reactions, and additions to carbonyl compounds like the Pudovik and Abramov reactions for certain precursor structures.

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation. In the context of arylphosphonates, this reaction typically involves the coupling of an aryl halide with a trialkyl phosphite (B83602), often catalyzed by a nickel or copper salt. For the synthesis of a precursor to (4-Methyl-3-nitrophenyl)phosphonic acid, such as diethyl (4-methyl-3-nitrophenyl)phosphonate, the reaction would theoretically involve the reaction of a 4-methyl-3-nitrophenyl halide (e.g., 1-bromo-4-methyl-3-nitrobenzene) with triethyl phosphite.

The general mechanism involves the nucleophilic attack of the phosphite on the metal catalyst, which has undergone oxidative addition with the aryl halide. The resulting intermediate then undergoes reductive elimination to form the arylphosphonate and regenerate the catalyst. High temperatures are often required for this reaction to proceed effectively.

Table 1: Illustrative Michaelis-Arbuzov Reaction Conditions for Arylphosphonates

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-Bromo-4-methyl-3-nitrobenzene |

| Phosphite | Triethyl phosphite |

| Catalyst | Nickel(II) chloride (NiCl₂) or Copper(I) iodide (CuI) |

| Solvent | Toluene (B28343) or Xylene |

| Temperature | 120-160 °C |

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the formation of C-P bonds, often proceeding under milder conditions than the Michaelis-Arbuzov reaction. The Hirao reaction, a specific type of palladium-catalyzed cross-coupling, involves the reaction of an aryl halide with a dialkyl phosphite (also known as a dialkyl H-phosphonate) in the presence of a palladium catalyst and a base.

For the synthesis of diethyl (4-methyl-3-nitrophenyl)phosphonate, 1-iodo-4-methyl-3-nitrobenzene would be a suitable starting material, reacting with diethyl phosphite. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the dialkyl phosphite by the base, transmetalation, and subsequent reductive elimination to yield the arylphosphonate. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and scope.

Table 2: Typical Palladium-Catalyzed Cross-Coupling (Hirao Reaction) Conditions

| Component | Example |

|---|---|

| Aryl Halide | 1-Iodo-4-methyl-3-nitrobenzene |

| Phosphite Source | Diethyl phosphite |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) |

| Solvent | Toluene, DMF, or Acetonitrile (B52724) |

| Temperature | 80-110 °C |

While the Pudovik and Abramov reactions are primarily known for the synthesis of α-hydroxyphosphonates through the addition of dialkyl phosphites to aldehydes and ketones, their principles can be adapted for the synthesis of certain precursors. For instance, if a suitable aldehyde-functionalized precursor to the (4-methyl-3-nitrophenyl) system were available, these reactions could be employed.

The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite to a carbonyl compound. The Abramov reaction is similar but is typically carried out without a catalyst at elevated temperatures or is catalyzed by Lewis acids. While not a direct route to the arylphosphonate itself, these reactions are fundamental in organophosphorus chemistry for creating C-P bonds in side chains or more complex precursor molecules that could later be converted to the target structure.

Hydrolysis and Dealkylation Procedures to Yield (4-Methyl-3-nitrophenyl)phosphonic Acid

Once the dialkyl (4-methyl-3-nitrophenyl)phosphonate precursor has been synthesized, the final step is the cleavage of the two P-O-C ester bonds to yield the phosphonic acid. This is typically achieved through acidic hydrolysis or silyldealkylation methods.

The hydrolysis of dialkyl arylphosphonates to the corresponding phosphonic acids can be accomplished by heating the phosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). This method is effective but can require harsh conditions, including high temperatures and prolonged reaction times, which might not be suitable for substrates with sensitive functional groups. The mechanism involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack of a water molecule or halide ion on the alkyl group of the ester.

Table 3: Conditions for Acidic Hydrolysis of Dialkyl Arylphosphonates

| Parameter | Condition |

|---|---|

| Reagent | Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr) |

| Solvent | Water or Acetic Acid |

| Temperature | Reflux (typically >100 °C) |

| Reaction Time | Several hours to days |

A significantly milder and often more efficient method for the dealkylation of phosphonate esters is the McKenna procedure, which utilizes bromotrimethylsilane (B50905) (BTMS). This reaction proceeds under neutral, non-hydrolytic conditions and is often the method of choice for sensitive molecules. The reaction involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of BTMS, leading to the formation of a silyl (B83357) phosphonium (B103445) intermediate. A subsequent nucleophilic attack by the bromide ion on the alkyl group of the ester results in the formation of a silylated phosphonate ester and an alkyl bromide.

This process is repeated for the second ester group. The resulting bis(trimethylsilyl) phosphonate is then readily hydrolyzed to the phosphonic acid upon the addition of water or an alcohol, such as methanol, during the workup. This two-step, one-pot procedure is highly effective and generally provides clean conversion with high yields.

Table 4: General Protocol for the McKenna Procedure (BTMS Dealkylation)

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1. Silylation | Bromotrimethylsilane (BTMS) in a solvent like Dichloromethane (DCM) or Chloroform (CHCl₃) at room temperature. | Cleavage of the P-O-alkyl bonds to form a bis(trimethylsilyl) phosphonate intermediate. |

| 2. Hydrolysis | Addition of water or methanol. | Conversion of the silyl ester intermediate to the final phosphonic acid. |

Bromotrimethylsilane (BTMS)-Mediated Silyldealkylation (McKenna Procedure)

Mechanistic Investigations of Silyldealkylation

The dealkylation of dialkyl phosphonates to yield phosphonic acids is effectively achieved using bromotrimethylsilane (BTMS) in what is known as the McKenna reaction. beilstein-journals.orgnih.gov This two-step process is favored for its mild conditions and high yields. mdpi.com

The reaction proceeds through two key steps:

Transesterification: The dialkyl phosphonate reacts with bromotrimethylsilane, replacing the alkyl groups with trimethylsilyl (B98337) (TMS) groups to form a bis(trimethylsilyl) ester intermediate. nih.gov

Solvolysis: The silyl ester intermediate is then treated with an alcohol, typically methanol, which cleaves the silyl groups to produce the final phosphonic acid. beilstein-journals.org

Mechanistically, the first step is understood to occur via an oxophilic substitution on the silicon atom of BTMS. beilstein-journals.org The phosphorus oxygen acts as a nucleophile, attacking the silicon, while the bromide ion acts as the leaving group. This process is repeated for the second alkyl group, yielding the bis(trimethylsilyl) phosphonate. The subsequent solvolysis step readily cleaves the O-Si bonds to afford the desired phosphonic acid.

Microwave-Accelerated McKenna Synthesis Approaches

To enhance the efficiency of the McKenna reaction, microwave irradiation has been systematically investigated as an alternative to conventional heating. mdpi.com This approach dramatically accelerates the silyldealkylation process, often reducing reaction times from several hours to just a few minutes. mdpi.com

The acceleration is observed across various dialkyl methylphosphonates and is effective in several aprotic solvents, including acetonitrile (ACN), dioxane, and dimethylformamide (DMF), as well as under neat conditions. mdpi.com The reaction of an ethyl ester in different solvents at 40°C, for instance, reached completion within 6 to 15 minutes under microwave irradiation. mdpi.com For isopropyl esters, the reaction time can be as short as 2 minutes in sulfolane (B150427) at 80°C. mdpi.com This rapid conversion highlights a significant advantage over traditional heating methods, with reaction rates being up to 100 times faster. mdpi.com

Microwave-assisted BTMS dealkylation (MW-BTMS) also maintains high chemoselectivity, cleanly converting phosphonate esters to their corresponding phosphonic acids without affecting other sensitive functional groups, such as carboxylic esters. mdpi.com This makes it a powerful enhancement of the conventional BTMS method. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted McKenna Synthesis

| Feature | Conventional Heating | Microwave Irradiation (MW-BTMS) |

|---|---|---|

| Reaction Time | Several hours | A few minutes mdpi.com |

| Relative Speed | Slower | Up to >100 times faster mdpi.com |

| Conditions | Room temp. to reflux nih.gov | 40-80°C mdpi.com |

| Chemoselectivity | High | High, preserved under MW conditions mdpi.com |

| Efficiency | Good | Dramatically accelerated, quantitative mdpi.com |

Hydrogenolysis of Dibenzyl Phosphonates

An alternative strategy for the deprotection of phosphonate esters involves the use of dibenzyl phosphonates as precursors. beilstein-journals.orgnih.gov The benzyl (B1604629) groups can be effectively removed under mild conditions via catalytic hydrogenolysis, thus avoiding the harsh acidic conditions required for dealkylation of simple alkyl esters. beilstein-journals.orgnih.gov

This method typically employs a palladium on charcoal (Pd/C) catalyst in the presence of hydrogen gas. beilstein-journals.orgnih.govresearchgate.net The reaction cleaves the benzyl-oxygen bond, releasing toluene as a byproduct and yielding the free phosphonic acid. This technique is particularly valuable for synthesizing molecules that contain acid-sensitive functional groups. beilstein-journals.org The synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid can be achieved by applying this method to its dibenzyl phosphonate precursor.

Direct Phosphonation Methods

Direct phosphonation methods are those in which the carbon-phosphorus (C-P) bond is formed concurrently with the phosphonic acid group. beilstein-journals.orgnih.gov These approaches offer a more streamlined route to the target molecule by reducing the number of synthetic steps.

Strategies Utilizing Phosphorous Acid (H₃PO₃)

A primary reagent for direct phosphonation is phosphorous acid (H₃PO₃). beilstein-journals.orgnih.gov This method involves the reaction of an appropriate aromatic precursor with phosphorous acid to directly install the phosphonic acid moiety onto the aromatic ring. While conceptually straightforward, a significant challenge with this approach lies in the purification of the final product. beilstein-journals.orgnih.gov The high polarity of phosphonic acids makes them difficult to purify using standard chromatographic techniques, often necessitating methods like crystallization, precipitation, or dialysis. beilstein-journals.orgnih.gov

Oxidation of Phosphinic Acid Analogues

Another synthetic route to phosphonic acids is through the oxidation of the corresponding phosphinic acid analogues. beilstein-journals.orgnih.govresearchgate.net Phosphinic acids, which have a P-H bond, can be oxidized to form the P-OH group characteristic of a phosphonic acid. This transformation provides a direct pathway to the desired product from a different class of organophosphorus precursor. The synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid would, therefore, involve the oxidation of (4-Methyl-3-nitrophenyl)phosphinic acid.

Green Chemistry Approaches in (4-Methyl-3-nitrophenyl)phosphonic Acid Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, efficient, and sustainable. raijmr.com In the context of phosphonic acid synthesis, several strategies align with these principles.

One notable "green" method is the use of microwave-assisted hydrolysis of phosphonate esters with inexpensive hydrochloric acid, which avoids the use of silyl halogenides. rsc.org This approach not only uses a more economical reagent but also simplifies the work-up procedure, leading to high yields of very clean products. rsc.org

Other green chemistry considerations applicable to the synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. purdue.edu

Use of Catalysts: Employing catalytic reagents in place of stoichiometric ones to minimize waste. raijmr.com The use of Pd/C in hydrogenolysis is an example of a catalytic process.

Energy Efficiency: Utilizing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comchemijournal.com

Safer Solvents and Reagents: Selecting solvents and reagents that are less toxic and have a reduced environmental impact. researchgate.netwhiterose.ac.uk

By integrating these principles, the synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid can be optimized to be not only chemically efficient but also environmentally responsible.

Stereoselective Synthesis Considerations for Related Chiral Analogues

The synthesis of specific stereoisomers of chiral analogues related to (4-Methyl-3-nitrophenyl)phosphonic acid is a critical consideration, as the biological activity of phosphonic acids often depends on the absolute configuration of the stereogenic center. mdpi.comresearchgate.net Chiral phosphonates can feature a stereogenic carbon atom in the side chain (C-chiral) or a stereogenic phosphorus atom (P-chiral). The methodologies for achieving stereocontrol in these systems are diverse and include asymmetric catalysis, the use of chiral auxiliaries, and kinetic resolution.

Asymmetric Catalysis

Asymmetric catalysis is a highly efficient method for synthesizing enantiomerically enriched compounds, employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. Both metal-based and organic catalysts have been successfully applied to the synthesis of chiral phosphonates.

Organocatalysis: Chiral Brønsted acids, particularly phosphoric acids (CPAs) derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for a variety of enantioselective transformations. thieme-connect.com These catalysts can activate electrophiles, such as imines, through hydrogen bonding, facilitating a stereocontrolled nucleophilic attack by a phosphorus reagent.

For instance, the asymmetric Kabachnik-Fields and phospha-Mannich reactions are cornerstone methods for synthesizing chiral α-aminophosphonates. mdpi.comresearchgate.net In these reactions, a chiral phosphoric acid catalyst can control the facial selectivity of the addition of a phosphite to an imine. The steric bulk of the substituents on the catalyst and the reactants often plays a crucial role in the degree of stereoinduction. mdpi.com Aldehydes with branched alkyl groups, for example, tend to react with higher stereoselectivity in CPA-catalyzed Kabachnik-Fields reactions. mdpi.com

The effectiveness of different chiral phosphoric acid catalysts in the synthesis of α-aminophosphonates is demonstrated by the varying enantiomeric excesses (ee) achieved.

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Phospha-Mannich | Chiral Brønsted Acid | Achiral Imines + Dialkyl Phosphites | Up to 90.6% | mdpi.com |

| Kabachnik-Fields | Chiral Atropisomeric Phosphoric Acid | Aldehyde + p-Anisidine + Di-3-pentylphosphite | High (unspecified) | mdpi.com |

| Friedel-Crafts | Chiral Phosphoric Acid (1i) | Nitroalkenes + Indoles | Highly Enantioselective | thieme-connect.com |

| Addition to Aldimines | (R)-3,3'-[4-fluorophenyl]2-1,1'-binaphthol phosphate (B84403) | Cinnamaldehyde-derived Aldimines + Dialkyl Phosphites | Up to 61.9% | mdpi.com |

Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are also widely used in the asymmetric synthesis of C-chiral phosphonates. mdpi.com Ligands such as PAMP, DIPAMP, and CHIRAPHOS can coordinate with a metal center to create a chiral environment that directs the stereochemical outcome of reactions like the phospha-Michael addition or the hydrogenation of unsaturated phosphonates. mdpi.com

Chiral Auxiliaries

An alternative strategy involves covalently attaching a chiral auxiliary to the phosphorus reagent. This auxiliary directs the stereoselective addition to an electrophile, and it is subsequently removed to yield the chiral product. This approach has been successfully used to prepare P-stereogenic phosphine (B1218219) oxides and other organophosphorus compounds. researchgate.netnih.gov

For example, H-phosphonates derived from chiral alcohols like TADDOL or BINOL can be used for the diastereoselective hydrophosphonylation of aldehydes. rsc.org The choice of base and reaction temperature can have a significant effect on the diastereoselectivity of the reaction. rsc.org Similarly, N-phosphinoyl oxazolidinones, prepared with excellent diastereoselectivity, can undergo substitution with Grignard reagents to produce P-chiral phosphine oxides with high enantiomeric ratios. researchgate.net

Resolution of Racemates

When a stereoselective synthesis is not feasible, the resolution of a racemic mixture is a common method to obtain pure enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. Enzymatic kinetic resolution is a particularly powerful method, where enzymes selectively hydrolyze one enantiomer of a phosphonate ester, allowing the unreacted enantiomer to be recovered in high enantiopurity. tamu.edu Dynamic kinetic resolution (DKR) is an advanced form of this method where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.comlibretexts.org

Chromatographic Separation: A direct and widely used method for separating enantiomers is chiral chromatography, typically High-Performance Liquid Chromatography (HPLC). A racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. This method has been successfully applied to the resolution of various nitroaromatic compounds, including analogues of propranolol (B1214883) and atenolol. mdpi.commdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methyl 3 Nitrophenyl Phosphonic Acid

Solid-State Structural Analysis

No crystallographic data, including single-crystal X-ray diffraction studies, for (4-Methyl-3-nitrophenyl)phosphonic acid appears to be published in open scientific literature or deposited in crystallographic databases.

X-ray Crystallography of (4-Methyl-3-nitrophenyl)phosphonic Acid

Information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not available.

Hydrogen Bonding Networks in Crystalline (4-Methyl-3-nitrophenyl)phosphonic Acid

Without crystal structure data, a detailed analysis of the intermolecular interactions, specifically the hydrogen bonding motifs involving the phosphonic acid group and the nitro substituent, cannot be performed.

Analysis of P-C and P-O Bond Geometries

Precise experimental data on the bond lengths and angles for the phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds are absent from the available literature.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally obtained 1H or 13C NMR spectra for (4-Methyl-3-nitrophenyl)phosphonic acid could be found in scientific journals or spectral databases.

Proton (1H) NMR Spectral Interpretation

A detailed interpretation of chemical shifts, coupling constants, and signal multiplicities for the aromatic and methyl protons is not possible without access to an experimental spectrum.

Carbon-13 (13C) NMR Analysis

An analysis of the carbon chemical shifts, including those of the aromatic ring carbons and the methyl carbon, cannot be conducted as the spectral data is unavailable.

Phosphorus-31 (³¹P) NMR Chemical Shift Anisotropy and Shielding Tensor Components

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of phosphorus nuclei. Unlike in solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state ³¹P NMR spectra can reveal the orientation-dependent nature of the nuclear shielding, known as Chemical Shift Anisotropy (CSA). nih.gov This anisotropy is described by the chemical shift tensor (σ), a second-rank tensor that provides detailed information about the three-dimensional electronic distribution around the phosphorus atom. nih.gov

The chemical shift tensor is characterized by three principal components (σ₁₁, σ₂₂, σ₃₃), which represent the shielding along three orthogonal principal axes in the molecular frame. From these components, the isotropic chemical shift (δiso), the chemical shift anisotropy (Δσ or Δcs), and the asymmetry parameter (η) can be determined. The isotropic chemical shift, commonly observed in solution NMR, is the average of the principal components (δiso = (σ₁₁ + σ₂₂ + σ₃₃)/3).

The chemical shift anisotropy (Δcs) quantifies the span of the shielding tensor and provides insight into the symmetry of the electron density around the phosphorus nucleus. nih.gov For phosphonate (B1237965) groups, the electronic environment is inherently asymmetric due to the presence of one P-C bond, one P=O double bond, and two P-OH single bonds, leading to significant CSA values. Studies on various metal phosphonates have reported ³¹P Δcs values in the range of 43-49 ppm. osti.govnih.gov The asymmetry parameter (η) describes the deviation of the shielding tensor from axial symmetry.

The shielding tensor components are highly sensitive to subtle changes in molecular structure, such as P-O bond lengths and O-P-O bond angles. illinois.edu For (4-Methyl-3-nitrophenyl)phosphonic acid, the principal components of the shielding tensor would be influenced by the electron-withdrawing nitro group and the electron-donating methyl group on the phenyl ring, as well as by intermolecular hydrogen bonding interactions in the solid state.

Table 1: Representative ³¹P NMR Chemical Shift Anisotropy Parameters for Phosphonate Groups

| Parameter | Description | Typical Value Range for Phosphonates |

|---|---|---|

| δiso | Isotropic Chemical Shift | Varies with substitution |

| Δcs (ppm) | Chemical Shift Anisotropy (Span) | 43 - 49 osti.govnih.gov |

| η | Asymmetry Parameter | 0 - 1 |

| σ₁₁, σ₂₂, σ₃₃ | Principal Components of the Shielding Tensor | Dependent on molecular orientation |

These parameters, typically extracted from the analysis of spinning sideband patterns in magic-angle spinning (MAS) NMR experiments or from static powder patterns, provide a detailed fingerprint of the electronic structure of the phosphonate group. osti.gov

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy Investigations of P=O and P-OH Modes

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. For (4-Methyl-3-nitrophenyl)phosphonic acid, the FTIR spectrum is dominated by characteristic vibrations of the phosphonic acid moiety, specifically the phosphoryl (P=O) and hydroxyl (P-OH) groups.

The phosphonic acid group (–PO₃H₂) gives rise to several distinct absorption bands. The stretching vibration of the phosphoryl group (ν P=O) is typically a strong band observed in the range of 900-1200 cm⁻¹. nih.gov Its exact position is sensitive to hydrogen bonding, with stronger intermolecular interactions causing a shift to lower wavenumbers. For instance, in some phosphonic acids, this band appears between 1103 cm⁻¹ and 1230 cm⁻¹. researchgate.net

The stretching vibrations of the P-OH bonds (ν P-OH) are also characteristic. These typically appear as broad bands due to hydrogen bonding. A key absorption corresponding to the P-OH stretch is often found around 925 cm⁻¹ to 942 cm⁻¹. nih.govresearchgate.net Additionally, broad absorption bands in the higher frequency region (typically 2500-3000 cm⁻¹) are characteristic of the O-H stretching vibrations within the hydrogen-bonded P-OH groups. Other vibrations, such as the P-O stretching (ν P-O) and various bending modes, contribute to the fingerprint region of the spectrum.

Table 2: Characteristic FTIR Vibrational Frequencies for Phosphonic Acid Group

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| ν O-H | Stretching of hydrogen-bonded hydroxyl groups | 2500 - 3000 (Broad) |

| ν P=O | Phosphoryl group stretching | 900 - 1200 nih.gov |

| ν P-OH | Phosphonic acid hydroxyl stretching | ~925 - 950 nih.govresearchgate.net |

| ν P-O | Phosphorus-oxygen single bond stretching | ~730 - 760 |

Raman Spectroscopy Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR spectroscopy. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For (4-Methyl-3-nitrophenyl)phosphonic acid, the symmetric vibrations of the phosphonic acid group and the aromatic ring are often strong in the Raman spectrum.

Raman studies on similar compounds like methylphosphonic acid have identified key spectral features. researchgate.net The P=O stretching vibration, while also IR-active, can be observed in the Raman spectrum. More significantly, vibrations involving the P-C bond and the symmetric breathing modes of the phenyl ring are typically prominent. The symmetric stretching of the nitro group (NO₂) is expected to produce a strong Raman band, often found around 1350 cm⁻¹. Investigations into m-nitrophenyl phosphonic acid analogues have demonstrated the utility of Raman and Surface-Enhanced Raman Scattering (SERS) in elucidating molecular structure and orientation. nih.gov Raman spectroscopy is particularly useful for studying solid samples without special preparation and is less sensitive to interference from water, making it a robust analytical tool for characterizing this compound. rsc.org

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For (4-Methyl-3-nitrophenyl)phosphonic acid, the exact mass of the neutral molecule is calculated based on the masses of its most abundant isotopes. This calculated value can then be compared to the experimentally measured mass of the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular formula. The high degree of accuracy provided by HRMS effectively eliminates other possible elemental compositions, providing definitive evidence for the identity of the compound. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for (4-Methyl-3-nitrophenyl)phosphonic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈NO₅P |

| Monoisotopic Mass (Calculated) | 217.01401 u |

| [M+H]⁺ Ion (Calculated) | 218.02181 u |

| [M-H]⁻ Ion (Calculated) | 216.00620 u |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Pattern Analysis for Structural Features

In addition to providing the molecular weight, mass spectrometry coupled with fragmentation techniques (e.g., MS/MS) offers profound insights into the molecular structure. When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For (4-Methyl-3-nitrophenyl)phosphonic acid, several fragmentation pathways can be predicted based on its structure. Common fragmentation patterns for organophosphorus compounds involve cleavages around the phosphorus atom and within the phosphonic acid group. libretexts.org Key predicted fragmentation pathways include:

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of NO₂ (46 u).

Cleavage of the C-P bond: The bond between the phenyl ring and the phosphorus atom can break, leading to ions corresponding to the nitrotoluene moiety and the phosphonic acid fragment.

Losses from the phosphonic acid group: Neutral losses of water (H₂O, 18 u) or the HPO₂ radical (49 u) from the molecular ion are common fragmentation pathways for phosphonic acids.

Analyzing these fragment ions allows for the confirmation of specific structural motifs, such as the presence and position of the methyl and nitro substituents on the aromatic ring and the connectivity of the phosphonic acid group.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of (4-Methyl-3-nitrophenyl)phosphonic acid

| m/z (Proposed) | Ion Formula | Description |

|---|---|---|

| 217 | [C₇H₈NO₅P]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₇H₆NO₄P]⁺˙ | Loss of H₂O |

| 171 | [C₇H₈O₃P]⁺ | Loss of NO₂ |

| 137 | [C₇H₇NO]⁺˙ | Fragment from C-P cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from nitrotoluene fragment |

Advanced Surface Characterization Techniques for (4-Methyl-3-nitrophenyl)phosphonic Acid Thin Films

The analysis of thin films of (4-Methyl-3-nitrophenyl)phosphonic acid reveals detailed information about their chemical composition, molecular orientation, and interaction with substrates.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For thin films of (4-Methyl-3-nitrophenyl)phosphonic acid, XPS provides invaluable information regarding the binding of the phosphonic acid headgroup to various oxide surfaces and the chemical integrity of the organic structure.

High-resolution XPS spectra of thin films would be expected to show characteristic peaks corresponding to the constituent elements: carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and phosphorus (P 2p). The binding energies of these core-level electrons are sensitive to the local chemical environment, allowing for the identification of different functional groups.

For analogous phenylphosphonic acid monolayers on oxide surfaces, the P 2p peak is typically observed in the range of 133-134 eV, confirming the presence of the phosphonate group on the surface. researchgate.net The C 1s spectrum is more complex and can be deconvoluted into multiple components representing the aromatic ring carbons and the methyl group. The N 1s peak, expected around 405-406 eV, would confirm the presence of the nitro group. The O 1s spectrum would show contributions from the phosphonic acid group (P-O and P=O) and the nitro group (N-O). nih.gov

Representative XPS Data for a Phenylphosphonic Acid Monolayer on an Oxide Surface

| Core Level | Binding Energy (eV) | Assignment |

| P 2p | ~133.4 | P-O-Substrate, P=O |

| C 1s | ~285.0 | Aromatic C-C, C-H |

| ~286.5 | C-P | |

| O 1s | ~531.5 | P=O |

| ~532.8 | P-O-H, P-O-Substrate | |

| N 1s | ~405.5 | -NO₂ |

Note: The data presented are representative values for similar aromatic phosphonic acid compounds and may vary slightly for (4-Methyl-3-nitrophenyl)phosphonic acid.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the molecular composition of the outermost atomic layers of a solid. nih.gov When analyzing thin films of (4-Methyl-3-nitrophenyl)phosphonic acid, ToF-SIMS provides detailed molecular fragmentation patterns that confirm the structure of the adsorbed molecule and its interaction with the substrate. nih.gov

In the positive ion spectrum, characteristic fragments would be expected, including the protonated molecular ion [M+H]⁺. Other significant peaks would likely correspond to the loss of functional groups, such as the nitro group or the phosphonic acid moiety. Fragmentation of the aromatic ring and the methyl group would also produce a series of characteristic ions. nih.govuwo.ca

The negative ion spectrum would be expected to show the deprotonated molecular ion [M-H]⁻, as well as fragments such as PO₂⁻ and PO₃⁻, which are indicative of the phosphonic acid headgroup. nih.gov The presence of ions corresponding to the substrate with attached phosphonate fragments (e.g., [Substrate+PO₃]⁻) would provide direct evidence of covalent bonding. nih.gov

Expected ToF-SIMS Fragments for (4-Methyl-3-nitrophenyl)phosphonic Acid

| Ion Type | Expected Fragment Ions | Interpretation |

| Positive Ions | [M+H]⁺, [M-NO₂]⁺, [M-PO(OH)₂]⁺, [C₇H₇]⁺ | Molecular ion and characteristic fragments from the organic structure. |

| Negative Ions | [M-H]⁻, [PO₂]⁻, [PO₃]⁻, [Substrate+PO₃]⁻ | Deprotonated molecule and fragments confirming the phosphonic acid group and its binding to the substrate. |

Note: This table presents hypothetical, yet chemically reasonable, fragments based on the known fragmentation patterns of similar aromatic phosphonic acids.

Surface Plasmon Resonance (SPR) Spectroscopy for Adsorption Kinetics

Surface Plasmon Resonance (SPR) spectroscopy is a real-time, label-free optical technique used to monitor the binding of molecules to a surface. nih.gov For (4-Methyl-3-nitrophenyl)phosphonic acid, SPR is an ideal tool to study the kinetics of self-assembled monolayer (SAM) formation on suitable metal or metal-oxide coated sensor surfaces. nih.gov

By flowing a solution of (4-Methyl-3-nitrophenyl)phosphonic acid over the sensor surface, the adsorption process can be monitored in real-time as a change in the resonance angle or wavelength. This data can be used to determine key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ).

The adsorption process of phosphonic acids on oxide surfaces typically follows a Langmuir adsorption model, where an initial rapid increase in surface coverage is observed, followed by a plateau as the surface becomes saturated. nih.gov The shape of the SPR sensorgram provides direct insight into the dynamics of monolayer formation.

Typical Kinetic Parameters for Phosphonic Acid Adsorption on an Oxide Surface from SPR Analysis

| Kinetic Parameter | Symbol | Typical Value Range |

| Association Rate Constant | kₐ | 10³ - 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant | kₑ | 10⁻⁴ - 10⁻⁶ s⁻¹ |

| Equilibrium Dissociation Constant | Kₑ | 10⁻⁷ - 10⁻¹¹ M |

Note: These values are representative for the adsorption of alkylphosphonic acids on oxide surfaces and serve as an estimate for the expected behavior of (4-Methyl-3-nitrophenyl)phosphonic acid.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase behavior of (4-Methyl-3-nitrophenyl)phosphonic acid.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. gossmanforensics.com TGA is used to determine the thermal stability and decomposition profile of (4-Methyl-3-nitrophenyl)phosphonic acid.

A typical TGA thermogram for an organophosphorus compound like this would likely show a multi-step decomposition process. scholars.directmarquette.edu An initial mass loss at lower temperatures might be attributed to the loss of adsorbed water or solvent. The major decomposition steps at higher temperatures would correspond to the breakdown of the organic molecule, including the scission of the C-P bond, and the decomposition of the nitro and methyl groups. koreascience.krnsf.gov The presence of the phosphonic acid moiety often leads to the formation of a significant amount of char residue at high temperatures, which is a characteristic of many phosphorus-containing compounds. koreascience.kr

Hypothetical TGA Data for (4-Methyl-3-nitrophenyl)phosphonic Acid

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | 100 - 150 | ~1-2% | Loss of adsorbed moisture. |

| 2 | 250 - 400 | ~30-40% | Decomposition of the nitro group and initial breakdown of the organic structure. |

| 3 | 400 - 600 | ~20-30% | C-P bond cleavage and further fragmentation. |

| Residue | > 600 | ~25-35% | Formation of a stable phosphocarbonaceous char. |

Note: This data is a hypothetical representation based on the thermal behavior of similar aromatic phosphonic and nitroaromatic compounds.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. unibuc.roresearchgate.net For (4-Methyl-3-nitrophenyl)phosphonic acid, DSC can also provide information about the energetic nature of its decomposition.

The DSC thermogram of a crystalline sample would show an endothermic peak corresponding to its melting point. Given the presence of the nitro group, it is also possible that an exothermic event could be observed at higher temperatures, indicating thermal decomposition. unibuc.roacs.org For many nitroaromatic compounds, the melting point is closely followed by an exothermic decomposition, which is an important consideration for thermal hazard assessment. unibuc.roresearchgate.net The presence of different crystalline forms (polymorphism) would be revealed by multiple melting peaks or other solid-state transition endotherms or exotherms. ucl.ac.uk

Expected Thermal Events in DSC Analysis of (4-Methyl-3-nitrophenyl)phosphonic Acid

| Thermal Event | Expected Temperature Range (°C) | Heat Flow | Interpretation |

| Glass Transition (if amorphous) | 80 - 120 | Step change in baseline | Transition from glassy to rubbery state. |

| Melting | 150 - 250 | Endothermic Peak | Solid to liquid phase transition. |

| Decomposition | > 200 | Exothermic Peak(s) | Irreversible chemical breakdown of the molecule. |

Note: The temperature ranges are estimates based on the properties of similar nitroaromatic and phosphonic acid compounds.

Computational and Theoretical Investigations of 4 Methyl 3 Nitrophenyl Phosphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its electronic structure, conformational preferences, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into reactivity and molecular properties. For (4-Methyl-3-nitrophenyl)phosphonic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The analysis of global descriptors from DFT calculations can reveal the relative reactivity of the molecule. For instance, a smaller energy gap between the HOMO and LUMO (ΔEgap) suggests higher reactivity. In analogous compounds like pyridinyl and pyrimidinyl phosphonates, DFT has been used to determine that specific substitutions lead to a smaller energy gap, indicating greater electronic exchange capacity and lower kinetic stability. researchgate.net

The molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule. For (4-Methyl-3-nitrophenyl)phosphonic acid, the MEP would likely show a negative potential (red/yellow) around the oxygen atoms of the nitro and phosphonic acid groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phosphonic acid and methyl groups.

Table 1: Representative DFT Calculation Parameters for Electronic Structure Analysis

| Parameter | Typical Value/Method | Information Gained |

|---|---|---|

| Method | DFT (e.g., B3LYP functional) | Approximation of the exchange-correlation energy. |

| Basis Set | e.g., 6-311++G(d,p) | Mathematical description of atomic orbitals. |

| HOMO-LUMO Gap | Calculated Energy (eV) | Indicates chemical reactivity and stability. researchgate.net |

| MEP Analysis | Visualization Map | Identifies sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

Conformational analysis of (4-Methyl-3-nitrophenyl)phosphonic acid involves identifying the stable arrangements of its atoms in three-dimensional space and determining their relative energies. The molecule's flexibility primarily arises from the rotation around the Carbon-Phosphorus (C-P) single bond and the bonds within the phosphonic acid group itself.

The substituents on the phenyl ring create steric and electronic effects that influence the conformational landscape. nih.gov By systematically rotating the dihedral angle between the phenyl ring and the phosphonic acid group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations (energy minima) and the energy barriers to rotation (transition states). rsc.org

For related flexible molecules, computational methods have been used to explore the conformational space to identify the most stable conformers. mdpi.comnih.gov For (4-Methyl-3-nitrophenyl)phosphonic acid, it is expected that the most stable conformations would seek to minimize steric hindrance between the bulky phosphonic acid group and the ortho-substituted nitro group. Intramolecular hydrogen bonding between a phosphonic hydroxyl group and an oxygen atom of the nitro group might also stabilize certain conformations. The energy landscape would likely feature multiple local minima, each corresponding to a different spatial arrangement of the phosphonic acid group relative to the substituted phenyl ring. rsc.orgnih.gov

Table 2: Key Dihedral Angles for Conformational Analysis of (4-Methyl-3-nitrophenyl)phosphonic acid

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C2-C1-P-O | Rotation of the P-O bond relative to the ring | Defines the orientation of the phosphoryl oxygen. |

| C1-P-O-H | Rotation of the hydroxyl groups | Determines potential for intramolecular hydrogen bonding. |

| C4-C3-N-O | Rotation of the nitro group | Generally less flexible, but can influence steric interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Quantum chemical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.govivanmr.com

For (4-Methyl-3-nitrophenyl)phosphonic acid, predicting the ¹H, ¹³C, and ³¹P NMR spectra would be of particular interest. Calculations on organophosphorus compounds have shown that DFT can reproduce experimental ³¹P NMR shifts with good accuracy, although the choice of functional and basis set is crucial. nih.govresearchgate.net A linear regression analysis between calculated and experimental shifts is often employed to improve the accuracy of predictions. nih.gov

The calculated chemical shifts would be sensitive to the molecule's conformation. Therefore, it is common practice to perform calculations on several low-energy conformers and compute a Boltzmann-averaged spectrum to better represent the dynamic nature of the molecule in solution. rsc.org The predicted ³¹P chemical shift would be characteristic of an arylphosphonic acid, and its precise value would be modulated by the electronic effects of the methyl and nitro substituents. Similarly, the ¹H and ¹³C chemical shifts for the aromatic ring would reflect the electron-donating and electron-withdrawing nature of the substituents. For example, carbons bonded to or near the nitro and phosphonic acid groups would be shifted downfield (higher ppm) compared to those near the methyl group.

Table 3: Typical Methodology for NMR Chemical Shift Prediction

| Step | Method/Technique | Purpose |

|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP/6-311+G(2d,p)) | Find the lowest energy structure(s). nih.gov |

| 2. NMR Calculation | DFT/GIAO | Calculate isotropic shielding constants. nih.govnih.gov |

| 3. Reference Subtraction | Calculated shielding of a reference (e.g., H₃PO₄ for ³¹P) | Convert absolute shielding to chemical shifts (δ). researchgate.netresearchgate.net |

| 4. Scaling (Optional) | Linear Regression | Correct for systematic errors in the calculation. nih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes like intermolecular interactions and the influence of a solvent.

Simulations of Intermolecular Interactions and Solvent Effects

MD simulations can be used to study how (4-Methyl-3-nitrophenyl)phosphonic acid interacts with itself and with solvent molecules, such as water. In these simulations, a number of molecules of the compound are placed in a simulation box filled with solvent molecules, and their trajectories are calculated over time based on a force field that describes the interatomic forces.

Simulations of similar aromatic compounds in water show that both hydrogen bonding and van der Waals interactions are crucial. chemmethod.comresearchgate.net For (4-Methyl-3-nitrophenyl)phosphonic acid in an aqueous environment, the phosphonic acid group would be expected to form strong hydrogen bonds with water molecules, acting as both a hydrogen bond donor (from the -OH groups) and acceptor (at the P=O oxygen). The nitro group's oxygen atoms would also act as hydrogen bond acceptors.

The substituted phenyl ring would engage in van der Waals and potentially π-π stacking interactions with other molecules of the same compound. Studies on nitrobenzene (B124822) have shown that dispersion forces can significantly stabilize slipped-parallel orientations in dimers, which may also be relevant for the self-association of (4-Methyl-3-nitrophenyl)phosphonic acid. nih.gov MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. This provides a microscopic view of the solvation shell structure and any tendencies for molecular aggregation. rsc.org

Molecular Modeling of Interactions with Biological Targets (Non-Clinical Focus)

Molecular modeling techniques, particularly molecular docking, are used to predict how a small molecule like (4-Methyl-3-nitrophenyl)phosphonic acid might bind to a biological macromolecule, such as an enzyme. This is often used in drug discovery to identify potential inhibitors. nih.govglobalresearchonline.netnih.gov

The phosphonic acid group is a key feature for biological interactions, as it can act as a mimic of phosphate (B84403) groups or as a transition-state analog for reactions involving tetrahedral intermediates, such as peptide bond hydrolysis. researchgate.net Phosphonic and phosphinic acids are known to be effective inhibitors of various enzymes, including metalloproteinases, phosphatases, and proteases. nih.govtandfonline.com

A molecular docking study would involve computationally placing (4-Methyl-3-nitrophenyl)phosphonic acid into the active site of a target enzyme. The program would then sample different orientations and conformations of the ligand to find the most favorable binding mode, which is typically scored based on the estimated binding energy.

Key interactions would likely involve the phosphonate (B1237965) moiety. Its negatively charged oxygen atoms could form strong ionic and hydrogen bond interactions with positively charged amino acid residues (like arginine or lysine) or coordinate with metal ions (such as Zn²⁺ or Mg²⁺) often found in enzyme active sites. nih.gov For example, docking studies of phosphonate-containing inhibitors with matrix metalloproteinases (MMPs) have shown that the P=O oxygen can coordinate directly with the catalytic zinc ion. nih.gov The substituted phenyl ring would likely fit into a hydrophobic pocket of the active site, with the methyl and nitro groups influencing the specificity and strength of these van der Waals interactions.

Table 4: Potential Enzyme Targets for Phosphonic Acid Derivatives and Key Interactions

| Enzyme Class | Potential Role of Phosphonate | Key Predicted Interactions |

|---|---|---|

| Metalloproteinases (e.g., MMPs) | Zinc-binding group nih.gov | Coordination with catalytic Zn²⁺ ion, H-bonds with backbone. |

| Phosphatases (e.g., FBPase) | Phosphate mimic nih.gov | Ionic interactions with positively charged residues (Arg, Lys). |

| Serine Proteases | Transition-state analog | Covalent or non-covalent interactions with the catalytic serine. |

| Carbonic Anhydrases | Inhibitor nih.gov | Coordination with active site zinc and hydrogen bonding network. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific research data or published studies concerning the computational and theoretical investigations of (4-Methyl-3-nitrophenyl)phosphonic acid that align with the requested article structure.

Therefore, it is not possible to provide detailed information, research findings, or data tables for the following sections as they pertain directly to this compound:

Computational Studies of Reaction Mechanisms

Transition State Analysis in Synthesis

Searches for computational studies, docking analyses, QSAR models, and reaction mechanism investigations yielded no specific results for (4-Methyl-3-nitrophenyl)phosphonic acid. The available literature focuses on other related phosphonic acid derivatives, but per the instructions to focus solely on the specified compound, this information cannot be used.

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Methyl 3 Nitrophenyl Phosphonic Acid

Acid-Base Properties and Protonation Equilibria

Phosphonic acids are dibasic acids, characterized by two distinct dissociation constants (pKa values). The first proton is strongly acidic, comparable to carboxylic acids, while the second is much weaker. The acidity is influenced by the substituents on the phenyl ring. researchgate.net In the case of (4-Methyl-3-nitrophenyl)phosphonic acid, the electron-withdrawing nitro group is expected to increase the acidity (lower the pKa values) compared to unsubstituted phenylphosphonic acid by stabilizing the conjugate base. Conversely, the electron-donating methyl group would slightly decrease the acidity. The net effect is a compound with significant acidity, capable of forming stable salts and participating in proton transfer reactions.

Table 1: Typical pKa Values for Substituted Arylphosphonic Acids

| Compound | pKa1 | pKa2 |

| Phenylphosphonic acid | 1.83 | 7.07 |

| 4-Nitrophenylphosphonic acid | 1.34 | 6.33 |

| Methylphosphonic acid wikipedia.org | 2.35 | 7.70 |

| (4-Methyl-3-nitrophenyl)phosphonic acid | Estimated < 1.8 | Estimated ~6.5-7.0 |

| Note: Exact experimental values for (4-Methyl-3-nitrophenyl)phosphonic acid are not readily available in the cited literature; values are estimated based on substituent effects. |

Oligomerization and Polymerization Studies

Direct polymerization of arylphosphonic acids is not a common process. However, they can be incorporated into polymeric structures through derivatization. For instance, the introduction of polymerizable groups, such as allyl or acrylamide moieties, onto the phosphonic acid or the aromatic ring allows for subsequent polymerization. acs.orgresearchgate.net Studies have shown that phosphonic acid-functionalized polyelectrolytes can be produced by the copolymerization of arylphosphonated monomers. researchgate.net These materials are of interest for applications such as fuel cell membranes due to their proton conductivity and stability. researchgate.net Another strategy involves preparing copolymers with other monomers, where the phosphonic acid group provides functionality, such as improved adhesion in dental applications. rsc.org

Formation of Esters and Anhydrides

The phosphonic acid group readily undergoes esterification to form mono- and diesters. The selective formation of monoesters can be challenging as the reaction can proceed to the diester. nih.govresearchgate.net Various methods have been developed for controlled esterification, including reactions with orthoacetates, which can be tuned by temperature to favor either mono- or diester formation. nih.govresearchgate.net

Esterification Methods for Phosphonic Acids nih.govgoogle.com

| Method | Reagents | Product | Notes |

| Orthoester Method | Triethyl orthoacetate | Mono- or Diester | Selectivity is temperature-dependent. nih.govresearchgate.net |

| Mitsunobu Reaction | Alcohol, DIAD, triphenylphosphine | Diester | Followed by selective demethylation for monoesters. google.com |

| Acid Chloride Route | Thionyl chloride, then alcohol | Monoester | Involves formation of a phosphoryl chloride intermediate. google.com |

Phosphonic anhydrides can also be synthesized. A common method involves the reaction of phosphonic acid halides with an aliphatic carboxylic acid anhydride (B1165640), such as acetic anhydride. google.com This reaction proceeds with the removal of the resulting carboxylic acid halide by distillation to drive the reaction to completion. google.com

Reactions Involving the Nitro Group

The nitro group is a key site for transformations, enabling the introduction of other functional groups, most notably an amino group.

The reduction of the aromatic nitro group to an amine is a fundamental transformation that yields (3-Amino-4-methylphenyl)phosphonic acid. This reaction can be achieved using a variety of reducing agents. The choice of reagent is crucial to ensure selectivity and avoid reduction of other functional groups. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.com Metal-based reductions in acidic media, such as iron in acetic acid or tin(II) chloride, are also widely used and offer good chemoselectivity. commonorganicchemistry.comyoutube.com These methods are generally compatible with the phosphonic acid moiety. For instance, sodium borohydride, typically a mild reducing agent, can reduce nitroaromatics to amines when used in conjunction with transition metal complexes like Ni(PPh3)4. jsynthchem.com

Table 2: Common Reagents for Nitro Group Reduction wikipedia.orgcommonorganicchemistry.com

| Reagent System | Conditions | Advantages |

| H₂, Pd/C | Hydrogen atmosphere | High efficiency, clean reaction. commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic medium | Cost-effective, mild. commonorganicchemistry.com |

| SnCl₂, HCl | Acidic medium | Mild, good for sensitive substrates. |

| NaBH₄, Ni(PPh₃)₄ | Ethanol solvent | High efficiency under mild conditions. jsynthchem.com |

| Catalytic Hydrogenation | Raney Nickel | Useful when avoiding dehalogenation is necessary. commonorganicchemistry.com |

The resulting amino-phosphonic acid is a valuable intermediate for further derivatization, such as diazotization reactions or amide bond formation.

Further electrophilic aromatic substitution on the (4-Methyl-3-nitrophenyl)phosphonic acid ring is challenging and governed by the directing effects of the existing substituents. The substituents present are:

-CH₃ (Methyl): Activating, ortho-, para-director.

-NO₂ (Nitro): Deactivating, meta-director.

-PO(OH)₂ (Phosphonic acid): Deactivating, meta-director.

The positions ortho to the methyl group are at C-3 and C-5. The C-3 position is already occupied by the nitro group. The C-5 position is ortho to the methyl group and meta to both the nitro and phosphonic acid groups. The position ortho to the phosphonic acid group (C-6) is also para to the nitro group, which is highly unfavorable. The position meta to the nitro group is C-5.

Phosphonic Acid Derivatization for Enhanced Functionality

Beyond the reactions described above, the phosphonic acid group can be derivatized to enhance the molecule's functionality for specific applications. For example, phosphonic acids are excellent chelating agents and can be used to modify surfaces or create coordination polymers. d-nb.info The synthesis of phosphonate (B1237965) analogs of amino acids has been a significant area of research, with applications in medicinal chemistry. researchgate.net

After reduction of the nitro group, the resulting (3-Amino-4-methylphenyl)phosphonic acid can be further modified. The amino group can be converted into a wide array of other functionalities. For example, it can be acylated to form amides, or it can undergo the Mannich-type reaction with formaldehyde and phosphorous acid to introduce additional methylenephosphonic acid groups, creating powerful chelating agents like ATMP (aminotris(methylenephosphonic acid)). wikipedia.org This versatility makes (4-Methyl-3-nitrophenyl)phosphonic acid a useful precursor for complex, multifunctional molecules.

Introduction of Additional Functional Moieties

The structure of (4-Methyl-3-nitrophenyl)phosphonic acid allows for the introduction of new functional groups through several reaction pathways. The aromatic ring, activated by the methyl group and deactivated by the nitro group, can undergo electrophilic substitution, although the conditions would need to be carefully controlled. More commonly, the existing functional groups serve as handles for modification.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd), tin(II) chloride (SnCl₂), or iron (Fe) in acidic medium. This transformation yields (3-amino-4-methylphenyl)phosphonic acid, a key intermediate for further derivatization, such as diazotization followed by Sandmeyer reactions to introduce a range of other substituents (e.g., -Cl, -Br, -CN, -OH).

Reactions of the Phosphonic Acid Group: The phosphonic acid group itself can be converted into other functional groups. For instance, it can be chlorinated to a phosphonic dichloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reactive intermediate can then be reacted with various nucleophiles to introduce new functionalities.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid, yielding (4-carboxy-3-nitrophenyl)phosphonic acid. This adds another reactive site for further chemical synthesis, such as esterification or amide formation.

These transformations are fundamental in synthetic organic chemistry for creating a library of compounds from a single precursor, enabling structure-activity relationship studies.

Synthesis of Phosphonamidates and Phosphinate Analogues

Phosphonamidates and phosphinates are important analogues of phosphonic acids with modified phosphorus centers, often exhibiting unique biological activities.

Phosphonamidates are characterized by a phosphorus-nitrogen (P-N) bond. A common route to synthesize phosphonamidates from (4-Methyl-3-nitrophenyl)phosphonic acid involves a two-step "classical approach". mdpi.comresearchgate.net First, the phosphonic acid is converted to a more reactive intermediate, typically a phosphonochloridate, by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.com This intermediate is then reacted with a primary or secondary amine to form the desired phosphonamidate. mdpi.comresearchgate.net This method has been successfully applied to synthesize a variety of amino acid-based phosphonamidates. mdpi.comresearchgate.net

Table 1: General Synthetic Approaches for Phosphonamidate Synthesis

| Method | Description | Key Reagents | Ref. |

|---|---|---|---|

| Classical Approach | Two-step process involving activation of the phosphonic acid to a phosphonochloridate, followed by reaction with an amine. | Oxalyl chloride, Thionyl chloride, Amines | mdpi.comresearchgate.net |

| Atherton-Todd Reaction | A one-pot reaction of a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base. | CCl₄, Base (e.g., Triethylamine) | researchgate.net |

| Triflic Anhydride Activation | Activation of the phosphonate ester for direct coupling with amines. Requires deprotonation of the nucleophile. | Triflic anhydride | mdpi.comresearchgate.net |

| Phosphonylaminium Salts | Use of pre-formed salts to mediate the reaction, avoiding harsh conditions. | Phosphonylaminium salts | mdpi.com |

Phosphinates , which contain a P-H or P-C bond in place of a P-OH group, are typically synthesized through different routes. One established method involves the oxidation of secondary phosphine (B1218219) oxides. kent.ac.uk These precursors can be prepared from the reaction of dialkyl phosphites with Grignard reagents. kent.ac.uk Another versatile route is the palladium-catalyzed cross-coupling of hypophosphorous sources with aryl halides (a variation of the Hirao reaction), which allows for the direct formation of the P-C bond. organic-chemistry.org To synthesize a phosphinate analogue of (4-Methyl-3-nitrophenyl)phosphonic acid, one could envision a pathway starting from a corresponding aryl halide, (e.g., 1-bromo-4-methyl-3-nitrobenzene), and coupling it with a suitable phosphinate precursor.

Degradation Pathways and Environmental Fate

The environmental persistence and transformation of (4-Methyl-3-nitrophenyl)phosphonic acid are governed by its susceptibility to photochemical, chemical, and biological degradation processes. The presence of both a nitroaromatic system and a stable carbon-phosphorus (C-P) bond suggests complex degradation pathways.

Photochemical and Chemical Degradation Studies

Organophosphonates can undergo photochemical degradation in aquatic environments, primarily driven by UV radiation. Studies on methylphosphonic acid (MPn), a simple phosphonate, have shown that UV irradiation leads to the cleavage of the C-P bond. nih.govrsc.org This process is often mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the molecule. nih.govrsc.org The degradation of MPn results in the formation of inorganic phosphate (B84403), methanol, and formic acid. nih.gov

For (4-Methyl-3-nitrophenyl)phosphonic acid, a similar photodegradation mechanism is expected, where UV light would facilitate the cleavage of the aryl C-P bond, releasing orthophosphate. nih.gov The nitroaromatic moiety itself is also photoactive and can undergo complex photochemical reactions. The degradation kinetics are likely to be influenced by environmental factors such as pH, the presence of natural photosensitizers (like humic acids), and the intensity of solar radiation. nih.govrsc.org

Chemical degradation can occur through hydrolysis, although the C-P bond is generally resistant to it under typical environmental conditions. nih.gov However, under more extreme pH or temperature conditions, or in the presence of certain catalysts, hydrolysis may become more significant.

Biological Degradation Mechanisms (e.g., enzyme-catalyzed breakdown)

The biodegradation of (4-Methyl-3-nitrophenyl)phosphonic acid likely involves two main enzymatic strategies targeting the nitro group and the phosphonate group separately.

Degradation of the Nitroaromatic Moiety: Bacteria have evolved specific pathways to metabolize nitroaromatic compounds. A common initial step is the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, catalyzed by nitroreductases. mdpi.com This detoxification step makes the aromatic ring more susceptible to subsequent enzymatic attack. The resulting (3-amino-4-methylphenyl)phosphonic acid can then be degraded further. Oxygenases (both mono- and dioxygenases) can catalyze the hydroxylation and subsequent opening of the aromatic ring, channeling the breakdown products into central metabolic pathways like the tricarboxylic acid cycle. mdpi.comresearchgate.net

Cleavage of the C-P Bond: The C-P bond in phosphonates is exceptionally stable, and its enzymatic cleavage is a key step for organisms to utilize phosphonates as a phosphorus source. mdpi.com The most well-characterized enzyme for this task is C-P lyase, a multi-enzyme complex that directly cleaves the C-P bond to yield a hydrocarbon and inorganic phosphate. Other enzymatic pathways involve the initial modification of the organic part of the molecule before the C-P bond is broken by hydrolases, such as phosphonatases, which are part of the alkaline phosphatase superfamily. mdpi.comnih.gov

Table 2: Potential Enzymatic Pathways in the Biodegradation of (4-Methyl-3-nitrophenyl)phosphonic Acid

| Enzymatic Step | Enzyme Class | Target Moiety | Resulting Transformation | Ref. |

|---|---|---|---|---|

| Nitro Reduction | Nitroreductases | Nitro group | -NO₂ → -NH₂ | mdpi.com |

| Ring Hydroxylation | Oxygenases | Aromatic ring | Introduction of -OH groups | mdpi.comresearchgate.net |

| Ring Cleavage | Dioxygenases | Aromatic ring | Opening of the aromatic ring | researchgate.net |

| C-P Bond Cleavage | C-P Lyase / Phosphonatase | Phosphonate group | C-P bond scission to release phosphate | mdpi.comnih.gov |

Formation and Analysis of Breakdown Products

The degradation of (4-Methyl-3-nitrophenyl)phosphonic acid is expected to generate a series of intermediate and final breakdown products.

Photochemical/Chemical Degradation Products: The primary products from C-P bond cleavage would be inorganic phosphate and 4-methyl-3-nitrophenol. nih.gov Further degradation of the aromatic portion could lead to smaller organic acids.

Biological Degradation Products: The initial step of nitroreduction would form (3-amino-4-methylphenyl)phosphonic acid. Subsequent C-P bond cleavage would release inorganic phosphate and 3-amino-4-methylphenol. Further microbial metabolism would involve ring cleavage, leading to aliphatic intermediates that are ultimately mineralized to CO₂, H₂O, and NH₄⁺. mdpi.comresearchgate.net

The analysis of these breakdown products is crucial for understanding the degradation pathways and environmental fate. Due to the polar and often non-volatile nature of phosphonic acids and their derivatives, analytical methods typically involve chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable technique for separating and quantifying phosphonates and their polar breakdown products. nih.gov Derivatization may be employed to enhance detection; for example, amine-containing products can be derivatized with reagents like 9-fluorenyl methylchloroformate to allow for fluorescent detection, greatly increasing sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile phosphonic acids must first be converted into more volatile derivatives. Common derivatization methods include esterification to form methyl or pentafluorobenzyl (PFB) esters. researchgate.net PFB derivatives are particularly useful as they are stable and allow for highly sensitive detection using negative chemical ionization (NCI) mode in the mass spectrometer. researchgate.net

Coordination Chemistry and Metal Complexes Involving 4 Methyl 3 Nitrophenyl Phosphonic Acid

Chelation Properties and Ligand Design

The design of ligands for specific metal chelation is a cornerstone of coordination chemistry. The "(4-Methyl-3-nitrophenyl)phosphonic acid" ligand presents several potential coordination sites, primarily through the oxygen atoms of the phosphonic acid moiety.

The phosphonic acid group, -PO(OH)₂, can coordinate to metal centers in several ways after deprotonation. It can act as a monodentate ligand, where only one of the phosphonate (B1237965) oxygen atoms binds to the metal. More commonly, it functions as a bidentate or tridentate ligand. In its fully deprotonated form, -PO₃²⁻, the three oxygen atoms can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The coordination mode is influenced by several factors, including the pH of the solution (which dictates the degree of deprotonation), the nature of the metal ion, and the steric and electronic effects of the substituents on the aromatic ring. The nitro group at the meta position is electron-withdrawing, which can affect the acidity of the phosphonic acid protons and the electron density on the coordinating oxygen atoms. The methyl group at the para position is weakly electron-donating.

Table 1: Potential Coordination Modes of (4-Methyl-3-nitrophenyl)phosphonate

| Coordination Mode | Description |

| Monodentate | One phosphonate oxygen atom is bonded to a single metal center. |

| Bidentate Chelating | Two phosphonate oxygen atoms are bonded to the same metal center. |

| Bidentate Bridging | Two phosphonate oxygen atoms are bonded to two different metal centers. |

| Tridentate Bridging | All three phosphonate oxygen atoms are bonded to two or three different metal centers. |